molecular formula C21H19ClN4O B606051 BF844 CAS No. 1404506-35-9

BF844

货号: B606051
CAS 编号: 1404506-35-9
分子量: 378.9 g/mol
InChI 键: TVNSCKMVODVWRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BF-844 是一种化学化合物,因其在减轻 III 型 Usher 综合征患者听力损失方面的潜力而闻名,该综合征是由 CLRN1 基因突变引起的 。该化合物在体外和体内研究中均显示出可喜的结果,使其成为遗传性听力损失领域研究的重点。

准备方法

合成路线和反应条件

BF-844 的合成涉及多个步骤,包括核心结构的形成和随后的官能化。关键步骤通常包括:

    核心结构的形成: BF-844 的核心结构是通过一系列涉及芳香族化合物和含氮杂环的缩合反应合成的。

    官能化: 然后用各种取代基对核心结构进行官能化,以达到所需的化学性质。

工业生产方法

BF-844 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:

化学反应分析

反应类型

BF-844 会发生各种化学反应,包括:

常用试剂和条件

主要产品

科学研究应用

BF-844 具有广泛的科学研究应用,包括:

    化学: BF-844 用作化学反应和机理研究中的模型化合物。

    生物学: 在生物学研究中,BF-844 用于研究遗传突变对听力损失的影响。

    医学: BF-844 正在研究其在治疗与 III 型 Usher 综合征相关的听力损失方面的潜在治疗效果。

    工业: BF-844 用于开发新的药物和治疗剂.

作用机制

BF-844 通过稳定 CLRN1 蛋白发挥作用,该蛋白在 III 型 Usher 综合征患者中发生突变。该化合物促进 CLRN1 蛋白转运到质膜,从而保持其功能。 这种机制有助于减轻与突变相关的进行性听力损失 .

相似化合物的比较

类似化合物

独特性

BF-844 在对 CLRN1 蛋白的特异性作用方面独树一帜,使其成为研究和潜在治疗 III 型 Usher 综合征的宝贵化合物。 它能够稳定 CLRN1 蛋白并促进其转运到质膜,使其有别于其他类似化合物 .

属性

IUPAC Name

1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNSCKMVODVWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404506-35-9
Record name BF-844
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BF-844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To cooled (cooling bath −15° C.) conc. HCl (9 mL) was added sodium nitrite in one portion (121 mg, 1.75 mmol) and the suspension was left to stir for 10 min after which 1-(5-amino-3-phenyl-4-(phenylethynyl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol (290 mg, 0.88 mmol) was added. After 5 min, the cooling bath was removed and the reaction mixture was stirred at room temperature for 3 h. The reaction was cooled again (0° C.) and DCM was added followed by water. The aqueous phase was extracted with DCM and the organic phases were combined, dried over MgSO4, filtered and evaporated. Crude material was purified by column chromatography (silica gel, gradient 0 to 50% ethyl acetate/isohexane) yielding 1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol as an orange oil (56 mg). The material obtained was further purified by preparative HPLC, yielding 34 mg of Compound 85 as a solid.
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(5-amino-3-phenyl-4-(phenylethynyl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Quantity
290 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BF844
Reactant of Route 2
BF844
Reactant of Route 3
Reactant of Route 3
BF844
Reactant of Route 4
Reactant of Route 4
BF844
Reactant of Route 5
Reactant of Route 5
BF844
Reactant of Route 6
Reactant of Route 6
BF844

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。